molecular formula C6H2BrClFN3 B15297421 1-Azido-4-bromo-2-chloro-5-fluorobenzene

1-Azido-4-bromo-2-chloro-5-fluorobenzene

Cat. No.: B15297421
M. Wt: 250.45 g/mol
InChI Key: CVVSRXKRMHBBML-UHFFFAOYSA-N
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Description

1-Azido-4-bromo-2-chloro-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of azido, bromo, chloro, and fluoro substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azido-4-bromo-2-chloro-5-fluorobenzene typically involves multi-step reactions starting from commercially available halogenated benzenes. One common method involves the following steps:

    Azidation: The substitution of a hydrogen atom with an azido group (N₃) using sodium azide (NaN₃) in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and azidation processes, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Azido-4-bromo-2-chloro-5-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The azido group can be replaced by other nucleophiles.

    Reduction: The azido group can be reduced to an amine.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃), potassium fluoride (KF), and other nucleophiles.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO₄) or other oxidizing agents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted azides.

    Reduction: Formation of amines.

    Oxidation: Formation of various oxidized products depending on the reaction conditions.

Scientific Research Applications

1-Azido-4-bromo-2-chloro-5-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Azido-4-bromo-2-chloro-5-fluorobenzene involves its interaction with molecular targets through its azido, bromo, chloro, and fluoro substituents. These interactions can lead to various biochemical and physiological effects, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-chloro-2-fluorobenzene: Similar structure but lacks the azido group.

    1-Azido-2-chloro-4-fluorobenzene: Similar structure but lacks the bromo group.

    1-Azido-4-bromo-2-fluorobenzene: Similar structure but lacks the chloro group.

Uniqueness

1-Azido-4-bromo-2-chloro-5-fluorobenzene is unique due to the combination of azido, bromo, chloro, and fluoro substituents on the benzene ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H2BrClFN3

Molecular Weight

250.45 g/mol

IUPAC Name

1-azido-4-bromo-2-chloro-5-fluorobenzene

InChI

InChI=1S/C6H2BrClFN3/c7-3-1-4(8)6(11-12-10)2-5(3)9/h1-2H

InChI Key

CVVSRXKRMHBBML-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Cl)N=[N+]=[N-]

Origin of Product

United States

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